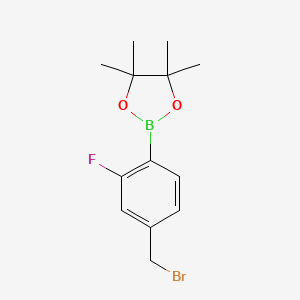

2-(4-(Bromometil)-2-fluorofenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano

Descripción general

Descripción

The compound “2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organoboron compound. Organoboron compounds are widely used in organic chemistry for the synthesis of various carbon-based compounds . The bromomethyl and fluorophenyl groups suggest that this compound could be used as a building block in the synthesis of more complex molecules.

Aplicaciones Científicas De Investigación

Diseño y Desarrollo de Fármacos

Este compuesto es un éster de ácido borónico, que es una clase de compuestos que han despertado interés en el campo del diseño de fármacos. Son particularmente valiosos como potenciales portadores de boro para la terapia de captura de neutrones . Esta terapia es un tratamiento no invasivo para el cáncer, donde los compuestos que contienen boro se acumulan en las células cancerosas y luego se irradian con neutrones, lo que lleva a la destrucción celular.

Sistemas de Administración de Fármacos

Debido a su capacidad para formar enlaces covalentes reversibles con los azúcares, los ésteres de ácido borónico se exploran para su uso en sistemas de administración de fármacos . Se pueden diseñar para liberar agentes terapéuticos en respuesta a los niveles de azúcar en el cuerpo, lo que los hace adecuados para la administración dirigida, como en el manejo de la diabetes.

Desarrollo de Inhibidores Enzimáticos

Los ésteres de ácido borónico se investigan por su potencial como inhibidores enzimáticos . Pueden imitar el estado de transición de un sustrato en una reacción catalizada por enzimas, inhibiendo así la actividad de la enzima. Esta aplicación es significativa en el desarrollo de nuevos tratamientos para enfermedades donde la regulación enzimática es crucial.

Química de Polímeros

En la química de polímeros, los ésteres de ácido borónico sirven como agentes de reticulación . Pueden formar complejos estables con dioles, que son útiles para crear polímeros con capacidades de unión dinámica y reversible. Esta propiedad es beneficiosa para crear materiales autocurativos.

Química Analítica

Éster de pinacol de ácido 4-bromometil-2-fluorofenilborónico: se utiliza en química analítica para la cuantificación de azúcares y otros compuestos que contienen dioles . El éster borónico forma complejos con dioles, que luego se pueden detectar y cuantificar utilizando diversas técnicas analíticas.

Síntesis de Moléculas Orgánicas

Este compuesto se utiliza en síntesis orgánica, particularmente en reacciones de acoplamiento de Suzuki-Miyaura . Actúa como una fuente de boro para el acoplamiento cruzado de varios sustratos orgánicos, lo que lleva a la formación de compuestos biarílicos, que son estructuras centrales en muchas moléculas orgánicas.

Desarrollo de Sensores

Los ésteres de ácido borónico se utilizan en el desarrollo de sensores químicos, especialmente para la detección de sacaridos . La interacción reversible con los azúcares los hace ideales para crear sensores que pueden detectar cambios en las concentraciones de azúcar, con aplicaciones en diagnósticos médicos.

Terapia de Captura de Neutrones (BNCT)

Como se mencionó anteriormente, el papel de este compuesto como portador de boro lo convierte en un candidato para la BNCT . La investigación está en curso para mejorar la selectividad y la biocompatibilidad de los portadores de boro para mejorar la eficacia de la BNCT para el tratamiento del cáncer.

Mecanismo De Acción

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed carbon–carbon bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The compound is likely to interact with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura cross-coupling reaction . In this process, the boron atom in the boronic ester transfers an organic group to a metal, such as palladium . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki–miyaura reaction, in which this compound is typically involved, is a widely-used method for forming carbon-carbon bonds in organic synthesis . This reaction can be used to construct a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of the reaction.

Pharmacokinetics

It’s important to note that boronic esters, such as this compound, are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The specific molecular and cellular effects of this compound’s action would depend on the context of its use, particularly the other reactants and conditions present in the Suzuki–Miyaura reaction in which it is typically involved . The primary result of its action is the formation of a new carbon-carbon bond, which can lead to the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of a base and a palladium catalyst is necessary for the compound to participate in the Suzuki–Miyaura reaction .

Análisis Bioquímico

Biochemical Properties

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and cytochrome P450 can lead to the formation of reactive intermediates that are essential for various metabolic processes . Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function.

Cellular Effects

The effects of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can influence gene expression by interacting with DNA and RNA, leading to changes in transcriptional and translational processes.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels . Long-term exposure to 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and UDP-glucuronosyltransferases . These interactions can lead to the formation of metabolites that are further processed through phase I and phase II metabolic reactions. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity. This compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals and post-translational modifications . The localization of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

2-[4-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCYLABQSVWXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682390 | |

| Record name | 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029439-49-3 | |

| Record name | 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

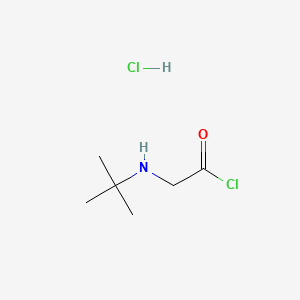

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1523607.png)

![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)